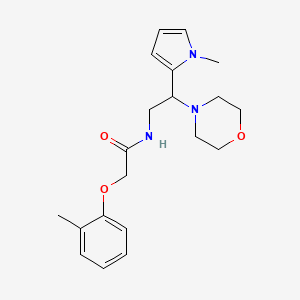
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide, also known as MPEDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MPEDA belongs to the class of compounds known as acetamides and has been found to exhibit promising biological activities such as anti-inflammatory, analgesic, and anti-tumor effects. In
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, mitogen-activated protein kinase (MAPK) pathway, and phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects such as:
1. Inhibition of pro-inflammatory cytokine release: this compound has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo.
2. Inhibition of pain transmission: this compound has been found to inhibit the release of substance P, a neuropeptide involved in pain transmission.
3. Induction of apoptosis: this compound has been shown to induce apoptosis in various cancer cell lines by activating caspase-3 and caspase-9.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide in lab experiments include its low toxicity, high solubility in water and organic solvents, and its ability to modulate various signaling pathways. However, some of the limitations of using this compound in lab experiments include its high cost, limited availability, and the need for specialized equipment and expertise for its synthesis.
Future Directions
There are several future directions for the research on N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide. Some of these include:
1. Development of novel analogs: The synthesis of novel analogs of this compound with improved biological activities and reduced toxicity could provide new avenues for the treatment of various diseases.
2. Mechanistic studies: Further mechanistic studies could help to elucidate the exact mechanism of action of this compound and its analogs.
3. In vivo studies: In vivo studies could help to evaluate the efficacy and safety of this compound and its analogs in animal models of various diseases.
4. Clinical trials: Clinical trials could help to evaluate the efficacy and safety of this compound and its analogs in humans and provide new treatment options for various diseases.
In conclusion, this compound is a promising compound with potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its analogs could provide new treatment options for various diseases.
Synthesis Methods
The synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide involves the reaction of 2-(o-tolyloxy)acetic acid with 2-aminoethyl morpholine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization to obtain pure this compound.
Scientific Research Applications
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide has been extensively studied for its potential use in the treatment of various diseases. Some of the research applications of this compound include:
1. Anti-inflammatory activity: this compound has been found to exhibit significant anti-inflammatory activity by inhibiting the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo.
2. Analgesic activity: this compound has been shown to possess analgesic activity by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
3. Anti-tumor activity: this compound has been found to exhibit potent anti-tumor activity against various cancer cell lines such as human breast cancer (MCF-7) and human lung cancer (A549) cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-16-6-3-4-8-19(16)26-15-20(24)21-14-18(17-7-5-9-22(17)2)23-10-12-25-13-11-23/h3-9,18H,10-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHCRIRMUMDHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=CN2C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

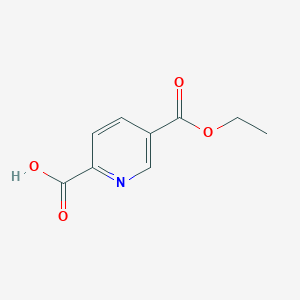
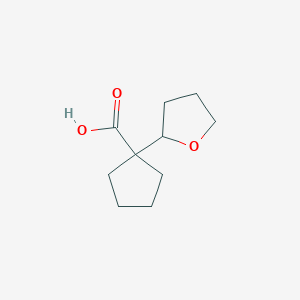
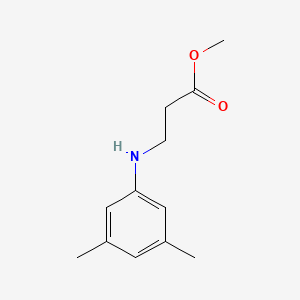
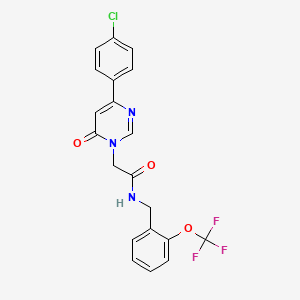
![N,N-dimethyl-N'-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2588015.png)
![N-(1-Cyanocyclohexyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2588017.png)
![1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2588019.png)
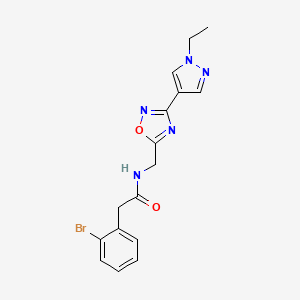
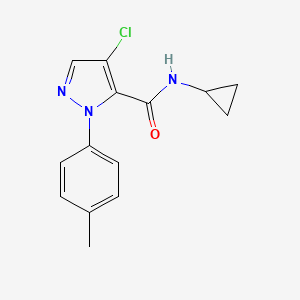

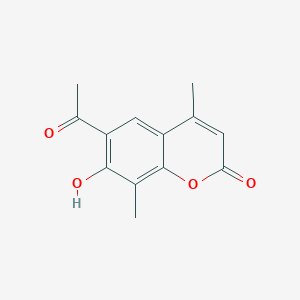
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-isopropylacetamide](/img/structure/B2588024.png)

![3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B2588026.png)